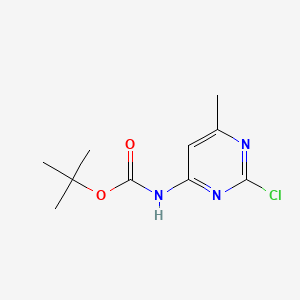

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrimidine ring substituted with chlorine and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate typically involves the reaction of 2-chloro-6-methylpyrimidine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Chloro Position

The 2-chloro group on the pyrimidine ring undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is critical for constructing complex heterocyclic systems in drug discovery.

Example : In the synthesis of dasatinib intermediates, the chloro group reacts with 4-amino-6-chloro-2-methylpyrimidine under basic conditions to form C–N bonds .

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines, enabling further functionalization.

| Reagent | Solvent | Temperature | Time | Product | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | 2–4 h | 4-Amino-2-chloro-6-methylpyrimidine | |

| HCl (gaseous) | Dioxane | 0°C to RT | 12 h | Amine hydrochloride salt |

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene generates the free amine .

Hydrolysis of the Carbamate Moiety

The carbamate linkage is hydrolyzed under strongly acidic or basic conditions, though the tert-butyl group confers moderate stability.

| Conditions | Reagents | Outcome | Source |

|---|---|---|---|

| 6 M HCl, reflux | Aqueous HCl | 4-Amino-2-chloro-6-methylpyrimidine + CO₂ + tert-butanol | |

| NaOH (2 M), ethanol | NaOH, H₂O/EtOH, 60°C | Partial decomposition observed |

Note : Hydrolysis is less common than acidolytic deprotection due to competing side reactions.

Coupling Reactions Involving the Pyrimidine Ring

The electron-deficient pyrimidine ring participates in cross-coupling reactions, though the chloro group’s reactivity dominates.

| Reaction Type | Catalysts/Conditions | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 2-Aryl-6-methylpyrimidines | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl pyrimidine derivatives |

Limitation : The Boc group may require protection during harsh coupling conditions to prevent decomposition .

Stability Under Oxidative and Reductive Conditions

The compound exhibits moderate stability under standard redox conditions:

| Condition | Reagents | Outcome | Source |

|---|---|---|---|

| Oxidation (H₂O₂) | H₂O₂, AcOH, RT | No reaction observed | |

| Reduction (H₂/Pd-C) | H₂ (1 atm), Pd/C, EtOH | Intact carbamate; no reduction of Cl |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1. Intermediate in Drug Synthesis

One of the primary applications of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is as an intermediate in the synthesis of various pharmaceuticals. For instance, it plays a crucial role in the preparation of dasatinib, a potent tyrosine kinase inhibitor used in cancer treatment. The synthesis involves multiple steps where this compound acts as a key building block, facilitating the formation of more complex structures necessary for therapeutic efficacy .

2.2. Targeting Kinase Inhibition

Recent studies have highlighted the potential of pyrimidine-based compounds, including this compound, in targeting specific kinases involved in cancer pathways. For example, modifications to this compound have led to derivatives that exhibit selective inhibition against ERK5, a kinase implicated in various cancers . This demonstrates its utility not just as an intermediate but as a scaffold for developing targeted therapies.

Research has shown that compounds related to this compound possess notable biological activities:

- Anticancer Activity : Various derivatives have been tested for their anticancer properties, showing promising results in inhibiting tumor growth in xenograft models .

- Kinase Selectivity : The optimization of these compounds has led to improved selectivity profiles against specific kinases, which is crucial for minimizing side effects and enhancing therapeutic outcomes .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The pyrimidine ring may also interact with biological receptors or enzymes, modulating their function .

Comparación Con Compuestos Similares

- tert-Butyl N-(6-chloropyridazin-3-yl)carbamate

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

- tert-Butyl carbamate

Comparison: tert-Butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is unique due to the presence of both chlorine and methyl substituents on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

Actividad Biológica

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanism of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrimidine ring that is substituted with chlorine and methyl groups. The molecular formula is C12H19ClN4O2, and its structure can be represented as follows:

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The pyrimidine ring may also interact with biological receptors or enzymes, modulating their function.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine moieties often exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Candida albicans has been noted, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition studies revealed that certain derivatives of carbamates can exhibit significant inhibitory effects on these enzymes, which play crucial roles in neurotransmission. For example, IC50 values for various carbamate derivatives ranged from 1.60 µM to 311.0 µM, indicating varying degrees of potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-butyl N-(6-chloropyridazin-3-yl)carbamate | Structure | Exhibits different pharmacokinetic properties due to the pyridazine ring. |

| tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Structure | Known for its diverse reactivity in organic synthesis. |

| tert-butyl carbamate | Structure | A simpler structure widely used in organic reactions. |

This comparison highlights how the unique combination of chlorine and methyl substituents on the pyrimidine ring in this compound could influence its reactivity and biological effects compared to other carbamates.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Antimicrobial Efficacy : A recent study demonstrated that a derivative with a similar structure showed significant antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .

- Enzyme Inhibition Research : Another research project focused on the enzyme inhibition potential of pyrimidine derivatives, revealing that modifications could lead to increased selectivity for AChE over BChE, which is critical for developing targeted therapies for neurological disorders .

Propiedades

IUPAC Name |

tert-butyl N-(2-chloro-6-methylpyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-6-5-7(13-8(11)12-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXVHVWBEKAWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.